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molecular formula C9H17NO3 B8460180 (R)-N-Hexanoyl-2-methylglycine

(R)-N-Hexanoyl-2-methylglycine

Cat. No. B8460180
M. Wt: 187.24 g/mol
InChI Key: RXDGYXFSRKKYRC-SSDOTTSWSA-N
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Patent
US06943163B2

Procedure details

The preparation is carried out analogously to the procedure of Example 4A using 16.5 g (0.185 mol) of D,L-alanine, 41.23 g (0.407 mol) of triethylamine, 44.27 g (0.407 mol) of trimethylsilyl chloride and 24.93 g (0.185 mol) of hexanoyl chloride. The product crystallizes from toluene/n-hexane.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
41.23 g
Type
reactant
Reaction Step Two
Quantity
44.27 g
Type
reactant
Reaction Step Three
Quantity
24.93 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:4]([OH:6])=[O:5])[CH3:3].C(N(CC)CC)C.C[Si](Cl)(C)C.[C:19](Cl)(=[O:25])[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>>[C:19]([NH:1][CH:2]([CH3:3])[C:4]([OH:6])=[O:5])(=[O:25])[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
NC(C)C(=O)O
Step Two
Name
Quantity
41.23 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
44.27 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
Quantity
24.93 g
Type
reactant
Smiles
C(CCCCC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product crystallizes from toluene/n-hexane

Outcomes

Product
Name
Type
Smiles
C(CCCCC)(=O)NC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06943163B2

Procedure details

The preparation is carried out analogously to the procedure of Example 4A using 16.5 g (0.185 mol) of D,L-alanine, 41.23 g (0.407 mol) of triethylamine, 44.27 g (0.407 mol) of trimethylsilyl chloride and 24.93 g (0.185 mol) of hexanoyl chloride. The product crystallizes from toluene/n-hexane.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
41.23 g
Type
reactant
Reaction Step Two
Quantity
44.27 g
Type
reactant
Reaction Step Three
Quantity
24.93 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:4]([OH:6])=[O:5])[CH3:3].C(N(CC)CC)C.C[Si](Cl)(C)C.[C:19](Cl)(=[O:25])[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>>[C:19]([NH:1][CH:2]([CH3:3])[C:4]([OH:6])=[O:5])(=[O:25])[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
NC(C)C(=O)O
Step Two
Name
Quantity
41.23 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
44.27 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
Quantity
24.93 g
Type
reactant
Smiles
C(CCCCC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product crystallizes from toluene/n-hexane

Outcomes

Product
Name
Type
Smiles
C(CCCCC)(=O)NC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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